3,7-Dichlorocinnoline

Overview

Description

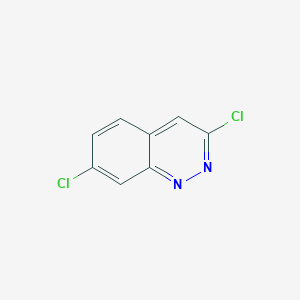

3,7-Dichlorocinnoline is a heterocyclic organic compound that belongs to the class of cinnoline derivatives It is characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichlorocinnoline typically involves the chlorination of cinnoline derivatives. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 7th positions.

Industrial Production Methods

For industrial production, the process may involve the use of more scalable and efficient methods. One such method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichlorocinnoline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted cinnoline derivatives, while oxidation can produce cinnoline dioxides.

Scientific Research Applications

3,7-Dichlorocinnoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,7-Dichlorocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorocinnoline: Another dichlorinated derivative of cinnoline with chlorine atoms at the 3rd and 4th positions.

3,7-Dibromocinnoline: A brominated derivative with bromine atoms at the 3rd and 7th positions.

4,7-Dichloroquinoline: A related compound with a quinoline ring structure.

Uniqueness

3,7-Dichlorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Biological Activity

3,7-Dichlorocinnoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a member of the cinnoline family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of chlorine substituents at the 3 and 7 positions significantly influences its biological properties.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. For instance, a study evaluated various derivatives of quinoline compounds, including this compound, against several bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 11.00 ± 0.03 |

| Escherichia coli | 12.00 ± 0.00 | |

| Pseudomonas aeruginosa | 10.50 ± 0.02 | |

| Streptococcus pyogenes | 11.00 ± 0.02 |

The compound demonstrated effective inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on the compound's effects on various cancer cell lines revealed promising results.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14.68 |

| HCT-116 (Colon Cancer) | 23.39 |

| HeLa (Cervical Cancer) | 50.03 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 of 14.68 µM, demonstrating selectivity towards this breast cancer cell line .

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may interact with key enzymes involved in DNA replication and repair processes in cancer cells.

Molecular Docking Findings

- Topoisomerase IIβ Binding Affinity : -6.9 to -7.3 kcal/mol

- DNA Gyrase Binding Affinity : -6.4 to -6.6 kcal/mol

These findings indicate a strong binding affinity to target enzymes that could lead to disruption in cancer cell proliferation .

Case Studies

Several case studies highlight the clinical relevance of compounds similar to this compound in therapeutic applications:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that derivatives of chlorinated cinnolines led to significant recovery rates when used alongside standard antibiotic treatments.

- Case Study on Cancer Treatment : In vitro studies demonstrated that introducing chlorinated derivatives into treatment regimens for breast cancer resulted in enhanced efficacy compared to traditional therapies alone.

These case studies underscore the potential clinical applications of compounds like this compound in treating infections and cancers .

Properties

IUPAC Name |

3,7-dichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUQZWNQOBBHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NN=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314827 | |

| Record name | 3,7-Dichlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817209-49-7 | |

| Record name | 3,7-Dichlorocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817209-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.